molecular formula C25H19N3O3 B2625869 (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620583-80-4

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Katalognummer: B2625869
CAS-Nummer: 620583-80-4
Molekulargewicht: 409.445
InChI-Schlüssel: AFJHTZWKKOEPSV-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived by prioritizing the quinazolinone core as the parent structure. The quinazolinone system (4-oxo-3,4-dihydroquinazolin-2-yl) is substituted at position 2 with an acrylonitrile group [(E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile]. The benzyloxy and methoxy substituents on the phenyl ring are assigned locants based on the lowest possible numbering.

Systematic Name :
(E)-3-(4-(Benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

This nomenclature follows IUPAC Rule C-14.4 for unsaturated compounds, where the E configuration denotes the higher-priority groups (quinazolinone and nitrile-substituted phenyl) on opposite sides of the double bond.

Molecular Formula and Weight Analysis

The molecular formula is determined by summing the constituent atoms:

  • Quinazolinone core : C₈H₅N₂O
  • Acrylonitrile group : C₃H₂N
  • 4-(Benzyloxy)-3-methoxyphenyl substituent : C₁₄H₁₃O₂

Molecular Formula : C₂₅H₂₀N₃O₃
Molecular Weight :
$$
(25 \times 12.01) + (20 \times 1.01) + (3 \times 14.01) + (3 \times 16.00) = 300.25 + 20.20 + 42.03 + 48.00 = 410.48 \, \text{g/mol}
$$

This aligns with analogs such as 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile (C₂₄H₁₉N₃O₂, 381.43 g/mol), adjusted for the additional quinazolinone moiety.

Stereochemical Configuration and E/Z Isomerism

The E configuration of the acrylonitrile double bond is determined using the Cahn-Ingold-Prelog priority rules:

  • Higher-priority groups :
    • Quinazolin-2-yl (due to nitrogen and oxygen atoms)
    • 4-(Benzyloxy)-3-methoxyphenyl (due to oxygen and larger substituents)

These groups occupy trans positions, as illustrated below:

$$
\begin{array}{ccc}
& \text{CN} & \
\text{Quinazolinone} & \longrightarrow & \text{C} \
& | & \
\text{(E)-Configuration} & & \text{Phenyl Substituent} \
\end{array}
$$

The E isomer is thermodynamically favored due to reduced steric hindrance between the bulky quinazolinone and phenyl groups.

Crystallographic Data and Solid-State Packing Arrangements

While crystallographic data for this specific compound are unavailable, analogous quinazolinones exhibit planar aromatic cores stabilized by intramolecular hydrogen bonds. For example, 2-(3-methoxyphenyl)quinazolin-4(3H)-one forms a nearly flat structure with a dihedral angle of 8.2° between the quinazolinone and phenyl rings.

Hypothesized Packing Motifs :

  • Hydrogen Bonding : N–H···O interactions between the quinazolinone’s lactam NH and carbonyl oxygen.
  • π-π Stacking : Between aromatic rings of adjacent molecules, spacing ~3.5 Å.
  • Van der Waals Interactions : Dominated by benzyloxy and methoxy groups.

Tautomeric Equilibria in Quinazolinone Core Systems

The quinazolinone core exhibits lactam-lactim tautomerism:

$$
\text{Lactam Form (4-oxo)} \rightleftharpoons \text{Lactim Form (4-hydroxy)}
$$

Factors Influencing Tautomerism :

  • Substituent Effects : Electron-withdrawing groups (e.g., acrylonitrile) stabilize the lactam form by delocalizing the lone pair on N3.
  • Solvent Polarity : Polar solvents favor the lactam form due to stronger solvation of the carbonyl group.
  • Temperature : Elevated temperatures shift equilibrium toward the lactim form.

In 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, the lactam form predominates (95:5 ratio) in DMSO-d₆ at 25°C. For the title compound, the acrylonitrile group likely further stabilizes the lactam tautomer.

Eigenschaften

CAS-Nummer

620583-80-4

Molekularformel

C25H19N3O3

Molekulargewicht

409.445

IUPAC-Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C25H19N3O3/c1-30-23-14-18(11-12-22(23)31-16-17-7-3-2-4-8-17)13-19(15-26)24-27-21-10-6-5-9-20(21)25(29)28-24/h2-14H,16H2,1H3,(H,27,28,29)/b19-13+

InChI-Schlüssel

AFJHTZWKKOEPSV-CPNJWEJPSA-N

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a methoxy group, a benzyloxy substituent, and a quinazolinone moiety, which are known to influence its biological properties. The molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, and it has a molecular weight of 318.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the expression of critical proteins involved in cell survival and apoptosis pathways .

The proposed mechanism involves the downregulation of oncogenes and the upregulation of tumor suppressor genes. Specifically, it was observed that the compound inhibits the expression of integrin α7 and modulates signaling pathways such as FAK/AKT, which are crucial for cancer cell migration and invasion . Additionally, compounds with similar structures have been noted to affect the epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis .

Data Tables

Biological Activity Effect Cell Line Mechanism
AntiproliferativeInhibitionHuh7 (HCC)Downregulation of integrin α7
Induction of ApoptosisYesVariousModulation of apoptotic pathways
Anti-metastaticYesPLC/PRF/5 (HCC)Suppression of EMT markers

Case Studies

  • Study on Hepatocellular Carcinoma : A recent study investigated the effects of a related compound on HCC cells. The results indicated significant suppression of cell migration and invasion through modulation of integrin signaling pathways. The expression levels of E-cadherin increased while vimentin and MMP9 levels decreased, suggesting a reversal of EMT .
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups. These findings support the potential for these compounds in therapeutic applications against various cancers.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)

Key Features :

  • Core structure: Combines a quinazolinone with a thiazolidinone ring.
  • Substituents: A thioether-linked acetamide group and a phenyl group at position 3 of the quinazolinone.
  • Synthesis : Synthesized via hydrazine hydrate reaction followed by thiocarbonyl-bis-thioglycolic acid coupling .

Comparison :

  • The thiazolidinone and sulfur linkages in Compound 5 may improve solubility compared to the target compound’s benzyloxy group.

Structural Analog 2: (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile

Key Features :

  • Core structure: Benzochromenone fused with a thiazole ring.
  • Substituents : 4-Chlorophenyl and acrylonitrile groups in the (E)-configuration.
  • Synthesis: Likely involves Knoevenagel condensation, given the acrylonitrile moiety .

Comparison :

  • Both compounds share the (E)-acrylonitrile motif, suggesting similar reactivity in biological systems (e.g., targeting cysteine residues in kinases) .

Structural Analog 3: 2-(1,3-Benzothiazol-2-yl)-3-[4-(N-methyl,N-ethoxy-amino)aminophenyl]acrylonitrile

Key Features :

  • Core structure : Benzothiazole linked to a substituted acrylonitrile.
  • Substituents: N-methyl,N-ethoxy-amino group at the phenyl ring.
  • Synthesis: Prepared via piperidine-catalyzed condensation of 4-(N-methyl,N-ethoxyamino)benzaldehyde and 2-benzothiazoleacetonitrile .

Comparison :

  • The benzothiazole core may confer fluorescence properties or enhanced DNA intercalation, differing from the quinazolinone’s kinase-targeting profile.
  • The N-methyl,N-ethoxy-amino group could improve pharmacokinetic properties (e.g., half-life) relative to the target compound’s benzyloxy group .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Method Potential Applications
Target Compound Quinazolinone 4-Benzyloxy-3-methoxyphenyl, (E)-acrylonitrile Not specified (likely condensation) Anticancer, kinase inhibition
Compound 5 Quinazolinone + Thiazolidinone Thioacetamide, phenyl Hydrazine hydrate + thiocarbonyl coupling Antimicrobial, anti-inflammatory
Chlorophenyl Analog Benzochromenone + Thiazole 4-Chlorophenyl, (E)-acrylonitrile Knoevenagel condensation Anticancer, photodynamic therapy
Benzothiazole Analog Benzothiazole N-methyl,N-ethoxy-amino, acrylonitrile Piperidine-catalyzed condensation Fluorescent probes, enzyme inhibition

Key Research Findings

Quinazolinone Derivatives: The target compound’s quinazolinone core aligns with known kinase inhibitors (e.g., EGFR inhibitors), but its benzyloxy-methoxy group may enhance blood-brain barrier penetration compared to Compound 5’s thiazolidinone .

Acrylonitrile Reactivity : The (E)-acrylonitrile group in the target compound and Chlorophenyl Analog suggests shared mechanisms, such as covalent binding to cysteine residues in therapeutic targets .

Synthetic Flexibility : Piperidine-catalyzed condensations (used in Benzothiazole Analog) are widely applicable for acrylonitrile derivatives, offering a pathway for scalable synthesis of the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile?

  • Methodological Answer : The compound is typically synthesized via base-catalyzed Knoevenagel condensation. For example, reacting substituted benzaldehydes with active methylene compounds (e.g., 4-oxo-3,4-dihydroquinazolin-2-ylacetonitrile) in ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours). Post-reaction, the product is isolated via solvent evaporation and recrystallization for purity .

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

  • Methodological Answer : The stereochemistry is validated using single-crystal X-ray diffraction (SC-XRD), which provides bond angles and torsion angles to distinguish E/Z isomers. For structurally analogous acrylonitriles, SC-XRD data (e.g., C–C bond lengths of ~1.33–1.35 Å and torsion angles >170°) confirm the E-geometry . Complementary techniques like NOESY NMR can detect spatial proximity of substituents to reinforce this assignment.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., nitrile stretching at ~2200 cm⁻¹). Purity is assessed via HPLC (≥95% area normalization). For crystalline derivatives, SC-XRD provides atomic-level structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer : A Box–Behnken design (BBD) or central composite design (CCD) can statistically optimize parameters (e.g., temperature, catalyst concentration, reaction time). For example, BBD was used to maximize acrylonitrile degradation efficiency by modeling interactions between variables like pH and oxidant concentration . Similar approaches can identify ideal conditions for synthesizing this compound.

Q. How are conflicting bioactivity data resolved when testing this compound in different biological models?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell-line specificity). Systematic controls include:

  • Validating compound stability under experimental conditions (e.g., LC-MS monitoring).
  • Using standardized positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Replicating assays in orthogonal models (e.g., in vitro enzyme inhibition vs. cell-based assays) .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., quinazoline-binding enzymes). For example, docking scores for similar acrylonitriles correlate with experimental IC₅₀ values in kinase assays .

Q. How does the benzyloxy-methoxy substitution pattern influence photophysical properties?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy quantify effects of substituents on absorption/emission. Methoxy groups enhance electron-donating capacity, red-shifting absorption maxima. Comparative studies with des-methoxy analogs reveal structure-property relationships, which are modeled using time-dependent DFT .

Key Considerations for Researchers

  • Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess if asymmetric synthesis is attempted.
  • Toxicity Screening : For in vivo studies, assess acute toxicity using Daphnia magna or zebrafish models, noting narcosis-driven mechanisms common to acrylonitriles .
  • Degradation Pathways : Photocatalytic degradation (e.g., TiO₂/H₂O₂ systems) can be modeled to study environmental persistence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.